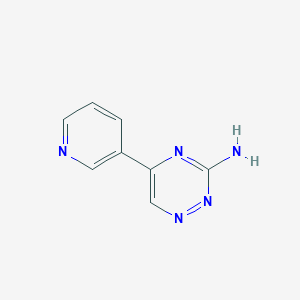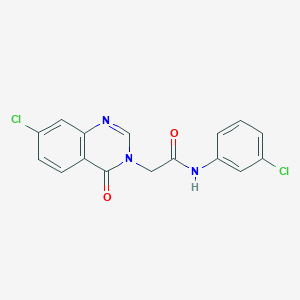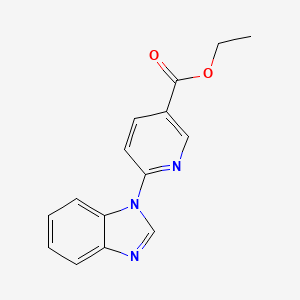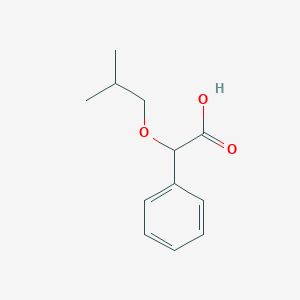
5-(pyridin-3-yl)-1,2,4-triazin-3-amine
Vue d'ensemble
Description
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine, also known as “5-PTA”, is an organic compound which has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, including as a reagent, a catalyst, and a ligand. This compound is also used in the synthesis of other compounds, as well as in the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
5-PTA has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of other compounds, such as heterocyclic compounds. It can also be used as a catalyst in the synthesis of pharmaceuticals. Additionally, 5-PTA is used as a ligand in the synthesis of metal complexes. It is also used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 5-PTA is not fully understood. However, it is believed that 5-PTA acts as a ligand to form metal complexes, which can then be used in various reactions. Additionally, 5-PTA is believed to act as a catalyst in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PTA have not been studied in detail. However, it is known that 5-PTA can act as a ligand to form metal complexes, which can then be used in various reactions. Additionally, 5-PTA is believed to act as a catalyst in the synthesis of pharmaceuticals.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-PTA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain. Additionally, it is a versatile compound that can be used in a variety of ways. However, there are also some limitations. For example, 5-PTA is a reactive compound, and it can react with other compounds in the lab, which can lead to unwanted side reactions. Additionally, 5-PTA is a toxic compound, and it should only be used in a well-ventilated area.
Orientations Futures
The potential future directions for 5-PTA are numerous. One potential direction is the development of new methods for the synthesis of 5-PTA. Additionally, the mechanism of action of 5-PTA and its biochemical and physiological effects could be studied in greater detail. Additionally, 5-PTA could be used in the synthesis of new compounds, such as polymers and pharmaceuticals. Finally, 5-PTA could be used in the development of new catalysts and ligands.
Propriétés
IUPAC Name |
5-pyridin-3-yl-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-7(5-11-13-8)6-2-1-3-10-4-6/h1-5H,(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTATPRPGVVNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)

![4-(Piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B6613924.png)

![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)

![5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B6613953.png)

![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol](/img/structure/B6613994.png)
![3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B6613995.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)